2,2,3,3-Tetramethylpiperidin-1-ol
Description
Properties
CAS No. |
84562-84-5 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-hydroxy-2,2,3,3-tetramethylpiperidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-5-7-10(11)9(8,3)4/h11H,5-7H2,1-4H3 |
InChI Key |
UFCONGYNRWGVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Ring Construction via Cyclization Reactions
Piperidine rings are commonly synthesized through cyclization of linear precursors. For example, 2,2,6,6-tetramethylpiperidin-4-ol is prepared via Dieckmann cyclization of dimethyl-substituted diesters, followed by reduction. Adapting this approach, a hypothetical route to this compound could involve:
Direct Methylation of Piperidine Intermediates
Methylation at specific positions is achievable via SN2 reactions or radical-mediated processes. In 2,2,6,6-tetramethylpiperidine (TEMP) synthesis, quaternization of the nitrogen with methyl halides under phase-transfer catalysis (PTC) enables successive methylations. For 2,2,3,3 substitution:
- Stepwise alkylation using bulky bases (e.g., LDA) to deprotonate specific carbons.
- Methyl Grignard reagents for nucleophilic attack on ketone intermediates at positions 2 and 3.
Introducing the N-Hydroxyl Functionality
Oxidation of Secondary Amines
While TEMP derivatives are oxidized to nitroxides (e.g., TEMPO) using H₂O₂ and metal catalysts, achieving N-hydroxylation without over-oxidation requires precise control:
Hydroxylamine Derivatives
Alternative routes involve displacing a leaving group with hydroxylamine:
- Quaternization of 2,2,3,3-tetramethylpiperidine with methyl triflate.
- Nucleophilic substitution with NH₂OK in anhydrous THF.
Comparative Analysis of Synthetic Routes
Stabilization and Purification Strategies
The polar N-hydroxy group necessitates stabilization via:
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylpiperidin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2,2,3,3-Tetramethylpiperidin-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a stabilizer in radical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and neuroprotective agent.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylpiperidin-1-ol involves its interaction with various molecular targets and pathways. As an antioxidant, it scavenges free radicals and prevents oxidative damage to cells and tissues. In biological systems, it may interact with enzymes and proteins, modulating their activity and contributing to its protective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- Steric Effects : The 2,3-methyl substitution in this compound creates a distinct spatial environment compared to TEMPO and TMP, which have 2,6-methyl groups. This affects accessibility to reactive sites (e.g., the hydroxyl group or radical center) .
- Functional Group Differences: TEMPO’s nitroxide radical (O•) enables unique redox properties, making it a potent catalyst for oxidation reactions (e.g., converting alcohols to aldehydes/ketones) .
Reactivity and Mechanistic Differences
Table 2: Reactivity Profiles
Mechanistic Insights :
- TEMPO : Operates via SET mechanisms, facilitating oxidation of alcohols to carbonyl compounds. Its radical stability is enhanced by 2,6-methyl groups, which prevent undesired side reactions .
- TMP : The 4-position hydroxyl group in TMP participates in stabilization reactions, such as scavenging free radicals in polymers. Its hindered structure reduces susceptibility to degradation .
- However, its steric hindrance could limit nucleophilic activity compared to less hindered alcohols.
Q & A
Basic Research Questions
Q. What experimental conditions optimize the use of hindered amine derivatives (e.g., TEMPO) as oxidation catalysts?
- Methodology : Use the TEMPO/NaClO/NaBr catalytic system for alcohol oxidations. Adjust pH to 8.5–10.5 and maintain temperatures between 0–25°C to balance reactivity and selectivity. Molar ratios of 1:1.2 (substrate:TEMPO) are recommended for primary alcohol oxidation to aldehydes .
- Data Reference : TEMPO’s redox mechanism involves N-oxoammonium intermediates, with recyclability achieved via co-oxidants like NaClO .
Q. How can researchers characterize the purity and stability of hindered amines under varying storage conditions?
- Methodology :
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards.
- Stability : Conduct accelerated degradation studies at 40°C/75% relative humidity for 4 weeks. Monitor decomposition via FTIR (loss of N–O• radical signal at 1370 cm⁻¹) .
- Key Parameters : Melting point (36–40°C), solubility in methanol (9.7 g/L), and vapor pressure (0.4 hPa at 20°C) provide baseline quality metrics .
Q. What safety protocols are critical when handling hindered amines in laboratory settings?
- Protocols :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H315, H319 hazards) .
- Store at 2–8°C under inert atmosphere to prevent degradation .
- In case of exposure, remove contaminated clothing, rinse skin with water for 15 minutes, and seek medical attention .
Advanced Research Questions
Q. How can contradictory data on the catalytic efficiency of hindered amines in non-aqueous solvents be resolved?
- Analysis Framework :
Solvent Screening : Test polar aprotic (e.g., acetonitrile) vs. hydrophobic solvents (e.g., toluene) to assess TEMPO’s solubility and intermediate stability.
Kinetic Profiling : Compare reaction rates (via GC-MS or in situ Raman spectroscopy) under identical conditions.
Computational Modeling : Use DFT to evaluate solvent effects on N-oxoammonium ion formation energy .
- Case Study : TEMPO’s efficiency drops in water-insoluble solvents due to poor intermediate solubility; adding phase-transfer agents (e.g., tetrabutylammonium bromide) can mitigate this .
Q. What strategies enhance the recyclability of hindered amine catalysts in continuous flow systems?
- Methodology :
- Immobilization : Anchor TEMPO onto silica nanoparticles or polymeric resins (e.g., polystyrene) to enable catalyst recovery.
- Biphasic Systems : Use ionic liquid/water mixtures to partition TEMPO into the reusable phase.
- Process Optimization : In flow reactors, maintain residence times >10 minutes and oxidant stoichiometry <1.5 equivalents to minimize side reactions .
- Data Conflict : Some studies report TEMPO deactivation after 3 cycles due to radical quenching; pre-treating with ascorbic acid can regenerate activity .
Q. How do steric effects in hindered amines influence their selectivity in asymmetric oxidations?
- Experimental Design :
Substrate Scope : Test bulkier alcohols (e.g., menthol) vs. linear analogs (e.g., 1-octanol) to probe steric limitations.
Chiral Modifiers : Introduce chiral co-catalysts (e.g., (R)-BINOL) to enhance enantioselectivity.
X-ray Crystallography : Resolve TEMPO-substrate adducts to identify steric clashes at the C2/C6 methyl groups .
- Contradiction : While TEMPO’s methyl groups hinder large substrates, they stabilize transition states in small-molecule oxidations, yielding >90% selectivity .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
